Atropisomer 1

Description

Structure

3D Structure

Properties

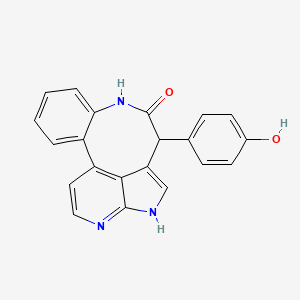

Molecular Formula |

C21H15N3O2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

10-(4-hydroxyphenyl)-8,13,15-triazatetracyclo[9.6.1.02,7.014,18]octadeca-1(18),2,4,6,11,14,16-heptaen-9-one |

InChI |

InChI=1S/C21H15N3O2/c25-13-7-5-12(6-8-13)18-16-11-23-20-19(16)15(9-10-22-20)14-3-1-2-4-17(14)24-21(18)26/h1-11,18,25H,(H,22,23)(H,24,26) |

InChI Key |

LGIBDQRYOFBMTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CNC4=NC=C3)C(C(=O)N2)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Preparation Methods

Total Synthesis of Complex Molecules

This compound is a key intermediate in synthesizing bioactive compounds. In the synthesis of a reversible BTK inhibitor, compound 1A , two axes of chirality (C–C and C–N) were controlled via:

-

Carbazole-Aryl C–C Bond Formation : Suzuki coupling provided 3 with 65:1 dr.

-

Aryl-Quinazolinedione C–N Bond Formation : CDI-mediated cyclization achieved 6:1 dr for the desired atropisomer.

Table 4: Diastereoselectivity in BTK Inhibitor Synthesis

| Step | Reagent/Conditions | dr (major:minor) | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 65:1 | 87 |

| Cyclization | CDI, KO*t-Bu | 6:1 | 90 |

Pharmaceutical Applications: Sotorasib

Sotorasib’s atropisomer (ΔG⧧ >31 kcal/mol) was synthesized via:

-

Classical Resolution : DBTA resolved racemic precursor to >2000:1 purity.

-

Thermal Recycling : Undesired atropisomer racemized at 300°C in continuous flow, achieving 99.1% purity.

Analytical Methods for Characterization

NMR and CD Spectroscopy

This compound’s configuration was validated via:

-

¹H NMR : Distinct NH and Hα signals (e.g., 7.31 ppm for NH-Ala1 vs. 8.20 ppm for NH-Ala1 in non-natural atropisomer).

-

Circular Dichroism (CD) : this compound with 10% ee showed a weak CD signal, while 20% ee exhibited measurable ellipticity.

Table 5: CD Signal Correlation with ee

| ee (%) | Ellipticity (mdeg) |

|---|---|

| 0 | 0 |

| ±10 | ±0.8 |

| ±20 | ±1.6 |

X-ray Crystallography

X-ray structures of this compound revealed:

-

U-Type Conformation : Positive indole-thioether angle (57.3°) in [Ala]-phalloidin.

-

Hydrogen Bonding : Intramolecular H-bonds in CF₃-containing atropisomers stabilized conformational rigidity.

Challenges and Innovations

Stability and Racemization

This compound’s stability depends on rotational barriers:

Chemical Reactions Analysis

Types of Reactions: Atropisomer 1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Key Applications in Drug Discovery

-

Target Selectivity Enhancement

- The introduction of atropisomerism into drug scaffolds has been shown to improve selectivity for specific biological targets. For instance, the development of class-3 atropisomers based on the pyrrolopyrimidine scaffold demonstrated enhanced kinase selectivity compared to their class-1 counterparts. This was evidenced by the (R_a) atropisomer displaying significant inhibition of RET kinase, a target for various cancers, while the (S_a) atropisomer inhibited SRC and ABL kinases .

-

Stability and Pharmacokinetics

- Atropisomer 1 has shown potential in improving the stability of drug candidates under physiological conditions. For example, modifications that restrict rotation about an atropisomeric axis have been linked to reduced degradation pathways, enhancing the overall pharmacokinetic profile of PI3K inhibitors .

-

Therapeutic Efficacy in Cancer Treatment

- Recent studies have highlighted the anticancer properties of atropisomeric compounds. A notable case involves 1-phenylbenzimidazole derivatives, where separated atropisomers exhibited differential effects on cell cycle arrest and apoptosis in cancer cell lines. The (+)-atropisomers demonstrated stronger biological activity compared to their (–)-counterparts, suggesting a promising avenue for cancer therapy .

Case Studies

| Study | Compound | Findings | Impact |

|---|---|---|---|

| 1 | Pyrrolopyrimidine derivatives | Enhanced selectivity for RET kinase by (R_a) atropisomer | Improved therapeutic targeting for cancers |

| 2 | 1-phenylbenzimidazole derivatives | (+)-atropisomers caused apoptosis in cancer cells | Potential candidates for cancer treatment |

| 3 | PI3K inhibitors | Restricted rotation led to better stability and pharmacokinetics | Increased viability in drug development |

Challenges and Future Directions

Despite the promising applications of this compound, challenges remain in its widespread adoption. The complexity of synthesizing pure atropisomers and understanding their dynamic behavior poses hurdles in drug development. However, ongoing research into catalytic methods for producing atroposelective compounds is paving the way for more efficient strategies .

Additionally, as more FDA-approved drugs with stable atropisomers emerge, including those targeting kinases and other critical pathways, the significance of atropisomerism in medicinal chemistry is likely to grow . Future studies are expected to focus on optimizing these compounds further to maximize their therapeutic potential while minimizing adverse effects.

Mechanism of Action

The mechanism of action of Atropisomer 1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Features

Atropisomer 1 shares structural similarities with other biaryl or hindered rotation-based atropisomers. Key comparisons include:

- Pestalachloride A1a (1a): Like this compound, pestalachloride A1a and its atropisomer (1b) exhibit distinct NMR chemical shifts (e.g., methoxy protons at δ 3.97 vs. 3.05) but cannot be chromatographically separated due to rapid interconversion in solution .

- Entcassiflavan-epicatechin : This compound exists as P and M atropisomers with a Boltzmann distribution of 19:1 (P:M) determined via qNMR. ECD calculations revealed a 0.9674 similarity for the P atropisomer, aligning with experimental data .

- Chloropeptin II : Exhibits a stable R-configuration at the biaryl axis, which is retained even during acid-catalyzed rearrangement to chloropeptin I .

Analytical and Computational Characterization

Advanced techniques differentiate this compound from analogs:

- ECD/NMR Integration : For entcassiflavan-epicatechin, combined ECD calculations and NMR quantified the P/M ratio (19:1) and confirmed conformational energy differences (1.7 kcal/mol) .

- Segmented Flow Technology: A Pfizer-developed method rapidly measures racemization kinetics (e.g., activation parameters) to guide drug development decisions .

- Crystallographic Studies : Rugulotrosin A’s single atropisomer in nature was validated via X-ray diffraction, contrasting with synthetic mixtures .

Challenges and Contradictions

- Separation Limitations : Pestalachloride A and alterporriol H atropisomers resist chromatographic resolution, whereas Bcl-2 inhibitors and chloropeptin II are separable .

- Activity Discrepancies : While some atropisomers (e.g., COX1 inhibitors) show stark activity differences, others (e.g., dioncophylline C) exhibit minimal stereochemical influence .

Q & A

(Basic) What experimental techniques are most reliable for characterizing the rotational energy barriers of Atropisomer 1?

Methodological Answer :

Dynamic NMR spectroscopy is the primary method for determining rotational barriers, as it measures the coalescence temperature of signals corresponding to interconverting atropisomers. X-ray crystallography provides static confirmation of axial chirality, while circular dichroism (CD) can corroborate enantiomeric purity. Computational methods like density functional theory (DFT) complement experimental data by predicting energy barriers .

(Advanced) How should researchers resolve contradictions in reported biological activities between this compound’s enantiomers?

Methodological Answer :

Iterative analysis is critical. First, validate assay conditions (e.g., pH, temperature) and compound purity using chiral HPLC. Next, employ orthogonal assays (e.g., cell-based vs. enzymatic) to confirm activity. If discrepancies persist, use molecular docking to assess target-binding conformations. Documenting interconversion rates under assay conditions is essential, as rapid equilibration may skew results .

(Basic) What protocols ensure enantiomeric purity during the synthesis and isolation of this compound?

Methodological Answer :

Chiral stationary phase HPLC is the gold standard for isolating enantiomers. Crystallization under controlled conditions (e.g., solvent polarity, temperature) can enhance purity. Post-synthesis, validate purity using a combination of NMR, CD, and high-resolution mass spectrometry (HRMS). Cross-referencing with synthetic intermediates’ stereochemistry is advised .

(Advanced) How can pharmacokinetic (PK) studies be designed to compare this compound’s conformers?

Methodological Answer :

Apply the PICO framework:

- Population : In vitro/in vivo models (e.g., liver microsomes, rodent PK).

- Intervention : Administer isolated conformers.

- Comparison : Monitor plasma concentrations and metabolite profiles.

- Outcome : Bioavailability and half-life differences. Use LC-MS/MS for quantitation and ensure temperature-controlled sampling to minimize interconversion .

(Basic) What ethical considerations are paramount in preclinical studies involving this compound?

Methodological Answer :

Obtain Institutional Review Board (IRB) approval for in vivo studies. Define participant selection criteria (e.g., species, health status) and ensure informed consent for human-derived cell lines. Adhere to ARRIVE guidelines for animal studies and disclose conflicts of interest in publications .

(Advanced) What computational strategies predict this compound’s stability, and what are their limitations?

Methodological Answer :

DFT calculates ground-state energy barriers, while molecular dynamics (MD) simulations model interconversion trajectories. Limitations include solvent effects (often simplified in models) and force field inaccuracies. Validate predictions with variable-temperature NMR or ultrafast spectroscopy .

(Basic) Which statistical methods are appropriate for analyzing this compound’s interconversion kinetics?

Methodological Answer :

Fit kinetic data to Arrhenius or Eyring equations to derive activation energy (ΔG‡). Use nonlinear regression for rate constants and bootstrap analysis for error estimation. Report confidence intervals to account for experimental variability .

(Advanced) How can researchers mitigate misinterpretation of NMR data for rapidly interconverting atropisomers?

Methodological Answer :

Perform variable-temperature NMR to identify coalescence points. For slow exchange regimes, use 2D EXSY experiments. For fast exchange, employ line shape analysis with software like MestReNova. Always corroborate with CD or X-ray data to confirm static configurations .

(Basic) What strategies optimize literature reviews for this compound research?

Methodological Answer :

Use keywords like “axial chirality,” “atropisomerism,” and “rotational barrier” in databases (PubMed, SciFinder). Avoid confirmation bias by including studies with contradictory findings. Abstracts should guide access to full texts; prioritize peer-reviewed journals over preprints .

(Advanced) How can stable analogs of this compound be synthesized to modulate biological properties?

Methodological Answer :

Introduce steric hindrance (e.g., ortho-substituted aryl groups) or electron-withdrawing groups to increase rotational barriers. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH). Test analogs in target-specific bioassays and compare with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.